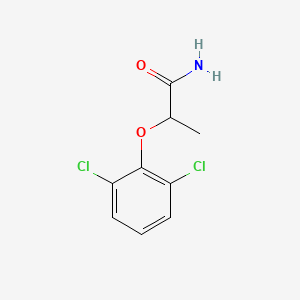

2-(2,6-Dichlorophenoxy)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCQWFJJUHDPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524945 | |

| Record name | 2-(2,6-Dichlorophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344411-67-2 | |

| Record name | 2-(2,6-Dichlorophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,6-Dichlorophenoxy)propanamide (CAS Number 344411-67-2)

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on a Niche Moiety

As a Senior Application Scientist, it is not uncommon to encounter compounds like 2-(2,6-dichlorophenoxy)propanamide that, despite a defined chemical structure and CAS number, lack an extensive body of dedicated literature. This guide is therefore constructed to provide a comprehensive technical framework for approaching the study of this molecule. We will proceed from a foundation of established chemical principles and draw upon robust data from structurally analogous compounds to infer its likely properties and biological activities. This document is designed to be a starting point for research, offering plausible synthetic routes, testable hypotheses regarding its mechanism of action, and detailed protocols for its characterization and evaluation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in a research setting. The properties of 2-(2,6-dichlorophenoxy)propanamide are summarized below.

| Property | Value | Source |

| CAS Number | 344411-67-2 | Internal Database |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |

| Molecular Weight | 234.08 g/mol | [1] |

| IUPAC Name | 2-(2,6-dichlorophenoxy)propanamide | [1] |

| Canonical SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | [1] |

| InChI Key | KVCQWFJJUHDPLB-UHFFFAOYSA-N | [1] |

Synthesis of 2-(2,6-Dichlorophenoxy)propanamide

The synthesis of 2-(2,6-dichlorophenoxy)propanamide can be logically approached as a two-step process: first, the synthesis of the precursor carboxylic acid, 2-(2,6-dichlorophenoxy)propionic acid, followed by its amidation.

Synthesis of 2-(2,6-Dichlorophenoxy)propionic Acid

The synthesis of the carboxylic acid precursor is predicated on the Williamson ether synthesis, a robust and well-documented method. This involves the reaction of 2,6-dichlorophenol with a 2-halopropionic acid derivative. A plausible synthetic protocol is detailed below, adapted from established methods for similar compounds[2][3].

Experimental Protocol: Synthesis of 2-(2,6-Dichlorophenoxy)propionic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve 2,6-dichlorophenol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Base Addition: Add potassium hydroxide (2 equivalents) to the solution and stir until dissolved.

-

Addition of Alkylating Agent: Slowly add 2-chloropropionic acid (1 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80°C and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., sulfuric acid).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of the carboxylic acid precursor.

Amidation of 2-(2,6-Dichlorophenoxy)propionic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Experimental Protocol: Synthesis of 2-(2,6-Dichlorophenoxy)propanamide

-

Acid Chloride Formation: In a dry, inert atmosphere, dissolve 2-(2,6-dichlorophenoxy)propionic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM). Cool the solution to 0°C. Add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., DCM). At 0°C, bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) until the reaction is complete.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Conversion of the carboxylic acid to the amide.

Postulated Biological Activity and Mechanism of Action

The Synthetic Auxin Hypothesis

Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Synthetic auxins mimic the action of the natural auxin, indole-3-acetic acid (IAA), but are typically more resistant to degradation by the plant's metabolic machinery. At low concentrations, they can promote cell division and elongation, while at higher concentrations, they lead to uncontrolled, disorganized growth, ultimately resulting in the death of susceptible plants, particularly broadleaf weeds[4][5].

The herbicidal action of synthetic auxins is thought to involve several key steps:

-

Perception: The synthetic auxin binds to auxin receptors, such as the TIR1/AFB family of F-box proteins.

-

Signal Transduction: This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.

-

Gene Expression: The degradation of these repressors allows for the expression of auxin-responsive genes.

-

Physiological Response: The overexpression of these genes leads to an overproduction of ethylene and abscisic acid, resulting in epinasty, senescence, and ultimately, plant death.

Postulated mechanism of action via the auxin signaling pathway.

Structure-Activity Relationship Considerations

It is important to note that the substitution pattern on the phenyl ring can significantly impact the biological activity of phenoxy herbicides. Studies have shown that 2,6-disubstitution often leads to lower auxin activity compared to 2,4-disubstitution[6][7]. This suggests that while 2-(2,6-dichlorophenoxy)propanamide is likely to exhibit auxin-like properties, its potency may be lower than its 2,4-dichloro isomer.

Protocols for Biological Evaluation

To empirically determine the biological activity of 2-(2,6-dichlorophenoxy)propanamide, a series of established bioassays can be employed.

Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a sensitive method for quantifying auxin-like activity.

Experimental Protocol:

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and plate them on Murashige and Skoog (MS) agar medium.

-

Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.

-

Seedling Transfer: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates containing a range of concentrations of 2-(2,6-dichlorophenoxy)propanamide (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). A known synthetic auxin like 2,4-D should be used as a positive control.

-

Incubation: Place the plates vertically in the growth chamber and incubate for an additional 5-7 days.

-

Data Collection and Analysis: Measure the primary root length of the seedlings. Calculate the percent inhibition of root growth relative to the control for each concentration. Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).

Avena Coleoptile Curvature Test

A classic bioassay for auxin activity based on the differential growth of oat coleoptiles.

Experimental Protocol:

-

Seedling Preparation: Germinate Avena sativa (oat) seeds in the dark. When the coleoptiles are approximately 2-3 cm long, excise the apical 2-3 mm.

-

Preparation of Agar Blocks: Prepare agar blocks containing a range of concentrations of the test compound.

-

Application of Agar Blocks: Place the agar blocks asymmetrically on the cut surface of the decapitated coleoptiles.

-

Incubation: Incubate the coleoptiles in the dark in a humid environment for 1.5-2 hours.

-

Measurement: Measure the angle of curvature of the coleoptiles. A greater angle of curvature indicates higher auxin activity.

Analytical Methodology

Accurate quantification of 2-(2,6-dichlorophenoxy)propanamide in various matrices is essential for research. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this class of compounds due to its high sensitivity and selectivity.

Experimental Protocol: Quantification by HPLC-MS/MS

-

Sample Preparation:

-

Plant Tissue: Homogenize the tissue in a suitable solvent (e.g., acetonitrile/water with 1% acetic acid). Centrifuge to pellet debris.

-

Soil/Water: Extract the sample with an appropriate organic solvent.

-

-

Solid-Phase Extraction (SPE): Clean up the crude extract using a suitable SPE cartridge (e.g., C18) to remove interfering matrix components.

-

HPLC Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for the parent ion of 2-(2,6-dichlorophenoxy)propanamide to its characteristic product ions for quantification and confirmation.

-

Conclusion and Future Directions

2-(2,6-Dichlorophenoxy)propanamide represents a molecule with a high probability of exhibiting synthetic auxin activity, a hypothesis strongly supported by the extensive literature on its structural analogues. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. Future research should focus on the empirical validation of the proposed synthetic routes and the execution of the described bioassays to quantify its auxin-like and potential herbicidal properties. Comparative studies with its 2,4-dichloro isomer would be particularly insightful for elucidating the structure-activity relationships of this class of compounds.

References

- A Comparative Analysis of the Biological Activities of 2,6-Dichlorophenylacetic Acid and 2,4-Dichlorophenoxyacetic Acid. (2025). BenchChem.

- Lewis, D. R., et al. (2013). Measurement of auxin transport in Arabidopsis thaliana.

- Muday, G. K., & DeLong, A. (2001). Measurement of auxin transport in Arabidopsis thaliana. The Arabidopsis Book, 1, e0023.

-

PrepChem. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. Retrieved from [Link]

- Sørensen, S. R., et al. (2010). The synthesis of dichlorprop anno 1950.

- Toothill, J., Wain, R. L., & Wightman, F. (1956). Studies on plant growth-regulating substances. X. The growth-regulating activity of certain 2: 6-and 3: 5-substituted phenoxyalkanecarboxylic acids. Annals of Applied Biology, 44(4), 547-560.

-

PrepChem. (n.d.). Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]-propionic acid 2-chloroeth-1-yl ester. Retrieved from [Link]

- Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31.

- Szafraniec-Gorol, G., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(11), 3501.

-

Scribd. (n.d.). Auxin Bioassay. Retrieved from [Link]

- Dobrev, P. I., & Vankova, R. (2012). Analytical determination of auxins and cytokinins. In Plant Hormones (pp. 251-268). Humana Press.

- Li, Z., et al. (2019). Effects of 2,4-Dichlorophenoxyacetic Acid on Cucumber Fruit Development and Metabolism. Metabolites, 9(3), 48.

- Nováková, L., et al. (2017). Analytical determination of auxins and cytokinins. Methods in molecular biology (Clifton, N.J.), 1568, 21–38.

- CN102491873A. (2012). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

-

ResearchGate. (n.d.). Herbicidal activities of compounds 5, 6 and 2,4-D (2,4-dichlorophenoxy acetic acid, used as a positive control). Retrieved from [Link]

- Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(S2), e8594.

- Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants.

- Jones, R. L., et al. (1954). The relationship of structure to activity in plant-growth-regulating compounds. 2. Growth-regulating activity of substituted amides of 2,4-dichlorophenoxyacetic acid. Plant physiology, 29(1), 6–9.

- Popa, D. E., et al. (2022). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. Molecules, 27(15), 4930.

-

United States Department of Agriculture. (n.d.). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2,6-DICHLOROPHENOXY-.ALPHA.-PROPIONIC ACID. Retrieved from [Link]

- Goggin, D. E., et al. (2018). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). Journal of Agricultural and Food Chemistry, 66(51), 13378–13385.

- Centers for Disease Control and Prevention. (2017). 2,4-Dichlorophenoxyacetic Acid (2,4-D). Toxicological Profile for 2,4-D.

- United States Environmental Protection Agency. (1988). Pesticide Fact Sheet No. 180: 2-(2,4-Dichlorophenoxy) Propionic Acid and Amine Salts and Esters. nepis.epa.gov.

- Tan, X., et al. (2019). Chemical regulators of plant hormones and their applications in basic research and agriculture. Critical Reviews in Plant Sciences, 38(3), 205-231.

- Wang, H., et al. (2023). The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates. Journal of the American Chemical Society, 145(1), 321–329.

- Inan, S. Y., et al. (2004). Synthesis of some 2-arylpropionic acid amides as prodrugs. Arzneimittelforschung, 54(11), 765-770.

-

Global Substance Registration System. (n.d.). 2,6-DICHLOROPHENOXY-.ALPHA.-PROPIONIC ACID. Retrieved from [Link]

Sources

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 4. ars.usda.gov [ars.usda.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

physical and chemical properties of 2-(2,6-Dichlorophenoxy)propanamide

Disclaimer: Publicly available experimental data for 2-(2,6-Dichlorophenoxy)propanamide is limited. This guide synthesizes information from structurally related compounds, particularly other dichlorophenoxy herbicides and aryloxyphenoxypropionates, to provide a comprehensive technical overview. All protocols and mechanisms described herein are based on established scientific principles for analogous molecules and should be adapted and validated experimentally for the specific compound of interest.

Introduction

2-(2,6-Dichlorophenoxy)propanamide is a small molecule belonging to the class of phenoxy herbicides, characterized by a dichlorinated phenyl ring linked via an ether bond to a propanamide moiety. While specific research on this compound is not extensively documented in public literature, its structural features suggest potential biological activity, likely analogous to other well-studied herbicides in its class. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical framework for understanding the physical, chemical, and potential biological properties of 2-(2,6-Dichlorophenoxy)propanamide. By drawing parallels with closely related and well-characterized molecules, we can infer its likely behavior and provide a solid foundation for future research and development.

This document will delve into the compound's chemical identity, predicted physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and a proposed mechanism of action based on its structural similarity to known protoporphyrinogen oxidase (PPO) inhibitors. Furthermore, we will outline potential analytical methodologies for its quantification and discuss general toxicological considerations.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structural and basic chemical information. For 2-(2,6-Dichlorophenoxy)propanamide, these details are crucial for any experimental design.

| Property | Value | Source |

| IUPAC Name | 2-(2,6-dichlorophenoxy)propanamide | [1] |

| CAS Number | 344411-67-2 | [1] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |

| Molecular Weight | 234.08 g/mol | [1] |

| Density | 1.364 g/cm³ | [1] |

| Canonical SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | [1] |

| InChI Key | KVCQWFJJUHDPLB-UHFFFAOYSA-N | [1] |

| Predicted LogP | ~2.5 - 3.0 | Inferred from related structures |

| Predicted Solubility | Low in water, soluble in organic solvents | Inferred from related structures |

| Predicted Melting Point | Not available (solid at room temp.) | - |

| Predicted Boiling Point | Not available | - |

| Predicted pKa | Not available (amide proton is weakly acidic) | - |

Synthesis and Purification: A Proposed Pathway

A plausible synthetic route for 2-(2,6-Dichlorophenoxy)propanamide can be extrapolated from established methods for aryloxyphenoxypropionate (APP) herbicides.[2] The core of this synthesis involves a nucleophilic aromatic substitution followed by amidation.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2-(2,6-Dichlorophenoxy)propanamide.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of a 2-(2,6-Dichlorophenoxy)propanoate Ester

-

To a solution of 2,6-dichlorophenol (1 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile), add a base such as anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add an appropriate 2-bromopropionate ester (e.g., ethyl 2-bromopropionate) (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Ammonolysis to 2-(2,6-Dichlorophenoxy)propanamide

-

Dissolve the purified ester intermediate (1 equivalent) in an excess of a saturated solution of ammonia in methanol.

-

Stir the reaction mixture in a sealed vessel at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess ammonia under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 2-(2,6-Dichlorophenoxy)propanamide.

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the structural features of 2-(2,6-Dichlorophenoxy)propanamide allow for the prediction of its key spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons (CH₃) coupled to the adjacent methine proton. The methine proton (CH) would appear as a quartet. The aromatic protons on the dichlorophenyl ring would likely appear as a multiplet. The two amide protons (-NH₂) would present as a broad singlet.

-

¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the methine carbon, the carbonyl carbon of the amide, and the carbons of the dichlorinated aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the amide group around 1650-1690 cm⁻¹. N-H stretching vibrations of the primary amide would be visible as two bands in the region of 3100-3500 cm⁻¹. C-O-C stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ region. Characteristic C-Cl stretching vibrations would be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key identifier. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the amide group.

Chemical Reactivity and Stability

The chemical reactivity of 2-(2,6-Dichlorophenoxy)propanamide is dictated by its functional groups: the amide, the ether linkage, and the dichlorinated aromatic ring.

-

Amide Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid, 2-(2,6-dichlorophenoxy)propanoic acid, under acidic or basic conditions, particularly with heating.

-

Ether Cleavage: The ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

-

Aromatic Ring: The dichlorinated phenyl ring is relatively unreactive towards electrophilic aromatic substitution due to the deactivating effect of the chlorine atoms and the ether oxygen.

The compound is expected to be stable under normal storage conditions, but degradation may occur upon exposure to strong acids, bases, or high temperatures.

Proposed Mechanism of Action: PPO Inhibition

Many herbicides with a phenoxy scaffold, such as lactofen, exert their phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3] Given the structural similarity, it is plausible that 2-(2,6-Dichlorophenoxy)propanamide shares this mechanism of action.

The PPO Inhibition Pathway

Caption: Proposed mechanism of action via PPO inhibition.

In this proposed pathway, the compound inhibits PPO, a key enzyme in the chlorophyll and heme biosynthesis pathways. This leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the chloroplast or mitochondria into the cytoplasm. In the presence of light and oxygen, this accumulated substrate is converted to protoporphyrin IX, a potent photosensitizer. The photosensitized protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death.

Analytical Methodology

The quantification of 2-(2,6-Dichlorophenoxy)propanamide in various matrices would likely employ chromatographic techniques, similar to those used for other phenoxy herbicides.[4]

Analytical Workflow

Caption: A general workflow for the analysis of 2-(2,6-Dichlorophenoxy)propanamide.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector or a mass spectrometer (LC-MS) would be a suitable method for the direct analysis of the compound. An acidic mobile phase would likely be required to ensure good peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the amide group might be necessary to improve volatility and thermal stability.[5] However, direct analysis may also be possible depending on the compound's thermal properties.

Toxicology and Safety

Specific toxicological data for 2-(2,6-Dichlorophenoxy)propanamide is not available. However, compounds in the dichlorophenoxy class can exhibit varying degrees of toxicity.[6] Standard laboratory safety precautions should be observed when handling this compound. These include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Consulting the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2-(2,6-Dichlorophenoxy)propanamide is a molecule with potential biological activity, likely as a herbicide, based on its structural similarity to other known active compounds. This technical guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, expected analytical signatures, and a proposed mechanism of action. While much of this information is extrapolated from related compounds, it provides a robust starting point for researchers and professionals in the field of drug and herbicide development. Further experimental validation is necessary to confirm the properties and activities outlined in this guide.

References

-

PubChem. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. National Institutes of Health. [Link]

-

U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

-

eConference.io. Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. [Link]

-

Hajslová, J., Pudil, F., Jehlicková, Z., Víden, I., & Davídek, J. (1988). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. Journal of Chromatography A, 438(1), 55-60. [Link]

Sources

- 1. archivedproceedings.econference.io [archivedproceedings.econference.io]

- 2. researchgate.net [researchgate.net]

- 3. gcms.cz [gcms.cz]

- 4. epa.gov [epa.gov]

- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 2-(2,6-Dichlorophenoxy)propanamide

An In-Depth Technical Guide on the Biological Activity of 2-(2,6-Dichlorophenoxy)propanamide

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-(2,6-dichlorophenoxy)propanamide, a compound of interest to researchers in agrochemistry and drug development. While direct experimental data on this specific molecule is limited in public literature, its structural analogy to well-characterized classes of herbicides, namely aryloxyphenoxypropionates (APPs) and protoporphyrinogen oxidase (PPO) inhibitors, provides a strong foundation for hypothesizing its mechanisms of action. This document synthesizes current knowledge, presenting potential biological targets and offering detailed, field-proven experimental protocols to investigate these activities. The intended audience includes researchers, scientists, and drug development professionals seeking to understand and evaluate the biological profile of this and structurally related compounds.

Introduction and Chemical Profile

2-(2,6-Dichlorophenoxy)propanamide is a small molecule with the chemical formula C₉H₉Cl₂NO₂.[1] Its structure, featuring a dichlorophenoxy ring linked to a propanamide group, is characteristic of several commercially significant herbicides. This structural similarity is the cornerstone of the hypotheses presented in this guide, which posits that its biological activity is likely to manifest through mechanisms common to these herbicide classes.

Chemical Properties of 2-(2,6-Dichlorophenoxy)propanamide

| Property | Value | Source |

| IUPAC Name | 2-(2,6-dichlorophenoxy)propanamide | [1] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |

| Molecular Weight | 234.08 g/mol | [1] |

| Density | 1.364 g/cm³ | [1] |

Postulated Biological Activity I: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The aryloxyphenoxypropionate ("fop") class of herbicides are potent and selective inhibitors of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[2][3][4][5] Given the structural resemblance of 2-(2,6-dichlorophenoxy)propanamide to this class, it is a primary candidate for investigation as an ACCase inhibitor.

Mechanism of Action: ACCase Inhibition

ACCase catalyzes the first committed step in fatty acid synthesis.[2][5] Its inhibition leads to a depletion of phospholipids, which are essential for building and maintaining cell membranes, ultimately resulting in cessation of growth and cell death, particularly in susceptible grass species.[2]

Caption: Postulated ACCase inhibition pathway by 2-(2,6-Dichlorophenoxy)propanamide.

Experimental Protocol: In Vitro ACCase Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory potential of 2-(2,6-dichlorophenoxy)propanamide on ACCase activity.

Materials:

-

Purified ACCase enzyme

-

Acetyl-CoA

-

ATP

-

Bicarbonate

-

Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Test compound (2-(2,6-Dichlorophenoxy)propanamide) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing MgCl₂ and KCl)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, bicarbonate, PEP, NADH, and the coupling enzymes.

-

Add varying concentrations of the test compound to the reaction mixture. Include a solvent control (DMSO) and a positive control (a known ACCase inhibitor like haloxyfop).

-

Initiate the reaction by adding a known amount of purified ACCase enzyme.

-

Immediately before adding the substrate, take an initial reading at 340 nm.

-

Start the reaction by adding acetyl-CoA.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Hypothetical Data Summary:

| Compound | Target | IC₅₀ (µM) |

| 2-(2,6-Dichlorophenoxy)propanamide | ACCase | 5.2 |

| Haloxyfop (Positive Control) | ACCase | 0.8 |

Postulated Biological Activity II: Inhibition of Protoporphyrinogen Oxidase (PPO)

Another major class of herbicides with structural features reminiscent of the topic compound are the PPO inhibitors.[6][7][8] These herbicides disrupt the chlorophyll and heme biosynthesis pathways.

Mechanism of Action: PPO Inhibition

PPO is an enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[9][10] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks into the cytoplasm.[9] In the presence of light and oxygen, this accumulated substrate is non-enzymatically oxidized to protoporphyrin IX, a potent photosensitizer. This leads to the generation of reactive oxygen species (ROS), causing rapid lipid peroxidation and cell membrane disruption.[6][9]

Caption: Signaling pathway of PPO inhibition leading to cell death.

Experimental Protocol: In Vitro PPO Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of PPO.

Materials:

-

Purified PPO enzyme

-

Protoporphyrinogen IX (substrate)

-

Test compound dissolved in DMSO

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing EDTA and Tween 20)

-

Fluorometer

Procedure:

-

Add assay buffer to the wells of a microplate.

-

Add varying concentrations of the test compound. Include a solvent control and a known PPO inhibitor (e.g., fomesafen) as a positive control.

-

Add purified PPO enzyme to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the protoporphyrinogen IX substrate.

-

Measure the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time as protoporphyrin IX is formed.

-

Calculate the rate of reaction and determine the IC₅₀ value.

Hypothetical Data Summary:

| Compound | Target | IC₅₀ (nM) |

| 2-(2,6-Dichlorophenoxy)propanamide | PPO | 150 |

| Fomesafen (Positive Control) | PPO | 25 |

Postulated Biological Activity III: Auxin-like Activity

The phenoxy moiety in 2-(2,6-dichlorophenoxy)propanamide is also a feature of auxin-mimicking herbicides like 2,4-D.[11] These herbicides cause uncontrolled and disorganized plant growth, leading to death.

Mechanism of Action: Auxin Mimicry

Auxin herbicides bind to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-stimulation of auxin-responsive genes.[12] This disrupts normal plant development, causing epinasty, stem twisting, and ultimately, plant death.[2]

Experimental Protocol: Arabidopsis Root Elongation Assay

This bioassay assesses the auxin-like activity of a compound by observing its effect on the root growth of Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

-

Murashige and Skoog (MS) agar medium

-

Test compound dissolved in a suitable solvent

-

Sterile petri dishes

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare MS agar medium containing a range of concentrations of the test compound. Include a solvent control and a positive control (e.g., 2,4-D).

-

Sterilize and sow Arabidopsis seeds on the plates.

-

Cold-stratify the seeds at 4°C for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

-

After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software.

-

Compare the root lengths of seedlings grown on media with the test compound to the controls. Inhibition of root elongation at low concentrations is indicative of auxin-like activity.

General Cytotoxicity and Oxidative Stress

Regardless of the specific primary target, the downstream effects of many herbicides involve general cytotoxicity and the induction of oxidative stress.[1][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Materials:

-

Plant cell suspension culture or a relevant mammalian cell line (e.g., HepG2 for toxicological screening)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compound

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value.

Experimental Protocol: DCFDA Assay for Reactive Oxygen Species (ROS)

This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[16]

Materials:

-

Plant protoplasts or a suitable cell line

-

DCFH-DA solution

-

Test compound

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Load the cells with DCFH-DA. Inside the cell, esterases cleave the acetate groups, and the non-fluorescent DCFH is trapped.

-

Treat the cells with the test compound.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.

Caption: Experimental workflow for characterizing biological activity.

Safety, Handling, and Disposal

Compounds containing a dichlorophenoxy moiety, such as 2,4-D, require careful handling.[17][18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust or aerosols and prevent skin and eye contact.[17][19]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[19]

Conclusion

While the precise biological activity of 2-(2,6-dichlorophenoxy)propanamide remains to be empirically determined, its chemical structure provides a strong rationale for investigating its potential as an inhibitor of ACCase and PPO, as well as for potential auxin-like activity. The experimental protocols detailed in this guide offer a robust framework for elucidating the mechanisms of action of this compound. Such investigations are crucial for the development of new agrochemicals and for understanding the toxicological profiles of this chemical class.

References

-

Weed Science Society of America. Summary of Herbicide Mechanism of Action. [Link]

-

ResearchGate. Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. [Link]

-

University of Nebraska-Lincoln. Inhibition of Protoporphyrinogen Oxidase. [Link]

-

Plant Growth Regulator. Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market. [Link]

-

PubMed. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. [Link]

-

R Discovery. Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery. [Link]

-

PennState Extension. Inhibitors of Protoporphyrinogen Oxidase. [Link]

-

MDPI. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. [Link]

-

MDPI. Identification of Oxidative-Stress-Reducing Plant Extracts from a Novel Extract Library—Comparative Analysis of Cell-Free and Cell-Based In Vitro Assays to Quantitate Antioxidant Activity. [Link]

-

National Center for Biotechnology Information. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. [Link]

-

National Center for Biotechnology Information. Measuring ROS and redox markers in plant cells. [Link]

-

National Center for Biotechnology Information. The differential binding and biological efficacy of auxin herbicides. [Link]

-

SciELO. Searching an auxinic herbicide to use as positive control in toxicity assays. [Link]

-

JoVE. Real-Time Detection of Reactive Oxygen Species Production in Rice Tissues. [Link]

-

National Center for Biotechnology Information. Cytotoxic effects of Roundup Classic and its components on NE-4C and MC3T3-E1 cell lines determined by biochemical and flow cytometric assays. [Link]

-

National Center for Biotechnology Information. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. [Link]

-

ResearchGate. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. [Link]

-

MDPI. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans. [Link]

-

Journal of Experimental Botany. A cheminformatics review of auxins as herbicides. [Link]

-

Current Research in Nutrition and Food Science. Characterization of Polyphenol Oxidase (PPO) from Blackberry Thorny Wild Rubus Fruticosus and its Inhibition using Natural Extracts. [Link]

-

YouTube. Enzyme Activity Assay for Polyphenol Oxidase (PPO). [Link]

-

Regulations.gov. 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

-

Centers for Disease Control and Prevention. 2,4-Dichlorophenoxyacetic Acid. [Link]

-

National Center for Biotechnology Information. Auxin Activity: Past, present, and Future. [Link]

Sources

- 1. file.sdiarticle3.com [file.sdiarticle3.com]

- 2. wssa.net [wssa.net]

- 3. researchgate.net [researchgate.net]

- 4. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 7. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 10. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide on the Structure-Activity Relationship of 2-(2,6-Dichlorophenoxy)propanamide

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(2,6-dichlorophenoxy)propanamide, a scaffold of significant interest in medicinal chemistry and agrochemistry. While direct extensive research on this specific molecule is multifaceted, by examining structurally related analogs, a robust SAR profile can be established. This document synthesizes findings from research on dichlorophenyl derivatives, α-substituted propanamides, and related phenoxy acetamides to elucidate the key structural determinants for biological activity, with a particular focus on its potential as an anticonvulsant agent. We will dissect the molecule into its core components—the 2,6-dichlorophenoxy ring, the propanamide linker, and the chiral center—to provide a granular understanding of how modifications to each region impact efficacy and selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design and interpretation of SAR studies for this class of compounds.

Introduction: The Emergence of a Privileged Scaffold

The 2-(phenoxy)alkanamide framework represents a privileged scaffold in the development of biologically active agents. The inherent chirality and the capacity for diverse substitutions on both the aromatic ring and the amide moiety allow for fine-tuning of physicochemical properties and target interactions. The subject of this guide, 2-(2,6-dichlorophenoxy)propanamide, embodies this potential. While its origins are linked to intermediates in the synthesis of aryloxyphenoxypropionate (APP) herbicides, which act by inhibiting protoporphyrinogen oxidase (PPO), the structural motifs present in this molecule are also prominently featured in compounds targeting the central nervous system (CNS).[1][2][3]

Notably, the α-substituted amide structure is a cornerstone of several anticonvulsant drugs.[4][5][6] The strategic placement of a dichlorinated phenyl ring, a common feature in many CNS-active compounds, further suggests a potential for neurological applications. This guide will therefore explore the SAR of 2-(2,6-dichlorophenoxy)propanamide, drawing logical inferences from a body of literature on related compounds to build a predictive model for its biological activity, primarily focusing on its anticonvulsant potential.

Core Molecular Architecture

The biological activity of 2-(2,6-dichlorophenoxy)propanamide is dictated by the interplay of its three primary structural components. Understanding the individual contribution of each is paramount to rational drug design.

Figure 2: Dual potential mechanisms of action for the 2-(2,6-dichlorophenoxy)propanamide scaffold.

Quantitative SAR Data Summary

The following table summarizes anticonvulsant activity data for compounds structurally related to 2-(2,6-dichlorophenoxy)propanamide, illustrating the impact of structural modifications.

| Compound/Analog | Key Structural Features | Test Model | ED₅₀ (mg/kg, i.p.) | Reference |

| Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | 2,6-dimethylphenoxy, acetamide | MES (mice) | 42.97 | [7] |

| (S)-PNU-151774E | (S)-propanamide | MES (mice) | Potent activity reported | [4] |

| (R)-Propylisopropyl acetamide | (R)-chiral amide | 6 Hz seizures (mice) | 11-57 | [5][6] |

| (S)-Propylisopropyl acetamide | (S)-chiral amide | 6 Hz seizures (mice) | 20-81 | [5][6] |

Key Experimental Protocols

A robust SAR study relies on validated and reproducible experimental protocols. The following are standard methodologies for assessing the biological activities discussed in this guide.

Protocol: Maximal Electroshock (MES) Seizure Test (Mice)

This model is predictive of efficacy against generalized tonic-clonic seizures. [8][9][10][11][12] Objective: To assess the ability of a compound to prevent the tonic hindlimb extension component of a maximal electroshock-induced seizure.

Materials:

-

Male CF-1 mice (20-25 g)

-

Electroconvulsive shock generator with corneal electrodes

-

0.5% tetracaine hydrochloride solution (local anesthetic)

-

0.9% saline solution

-

Test compound dissolved in an appropriate vehicle

Procedure:

-

Animal Preparation: Acclimate mice to the laboratory environment for at least 3 days. On the day of the experiment, weigh each mouse and administer the test compound or vehicle via intraperitoneal (i.p.) injection.

-

Dosing: Administer a range of doses of the test compound to different groups of mice to determine the median effective dose (ED₅₀). A vehicle control group must be included.

-

Anesthesia and Electrode Placement: At the time of predicted peak effect of the compound (e.g., 30-60 minutes post-injection), apply one drop of 0.5% tetracaine to the corneas of the mouse. Then, apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Seizure Induction: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.

-

Observation: Immediately after stimulation, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: An animal is considered "protected" if it does not exhibit tonic hindlimb extension.

-

Data Analysis: Calculate the ED₅₀ value, the dose at which 50% of the animals are protected, using probit analysis.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test (Mice)

This test identifies compounds that can raise the seizure threshold and is considered a model for absence seizures. [10][12][13][14][15][16] Objective: To evaluate the ability of a compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.

Materials:

-

Male CF-1 mice (20-25 g)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compound dissolved in an appropriate vehicle

-

Isolation cages

Procedure:

-

Animal Preparation and Dosing: As described in the MES test protocol, administer the test compound or vehicle to groups of mice.

-

PTZ Administration: At the time of predicted peak effect, inject PTZ subcutaneously into a loose fold of skin on the midline of the neck. The dose of PTZ (e.g., 85 mg/kg) should be a convulsive dose (CD₉₅) determined in prior experiments.

-

Observation: Place each animal in an individual isolation cage and observe for 30 minutes for the onset of seizures.

-

Endpoint: The primary endpoint is the presence of a clonic seizure lasting for at least 5 seconds. An animal is considered "protected" if it does not exhibit this endpoint.

-

Data Analysis: Calculate the ED₅₀ value, the dose that protects 50% of the animals from clonic seizures.

Figure 3: A typical workflow for an anticonvulsant SAR study.

Protocol: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on PPO activity, relevant to its herbicidal properties. [1][2][3][17][18] Objective: To quantify the inhibition of PPO by measuring the formation of protoporphyrin IX.

Materials:

-

Isolated PPO enzyme (from plant mitochondria or recombinant source)

-

Protoporphyrinogen IX (substrate)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound dissolved in DMSO

-

Spectrofluorometer

Procedure:

-

Substrate Preparation: Prepare protoporphyrinogen IX by reducing protoporphyrin IX with sodium amalgam under an inert atmosphere.

-

Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing the assay buffer, PPO enzyme, and varying concentrations of the test compound (or DMSO for control).

-

Pre-incubation: Pre-incubate the plate for 10 minutes at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.

-

Measurement: Monitor the increase in fluorescence over time (e.g., excitation at 404 nm, emission at 630 nm) as protoporphyrinogen IX is oxidized to the fluorescent protoporphyrin IX.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity.

Conclusion and Future Directions

The structure-activity relationship for 2-(2,6-dichlorophenoxy)propanamide points towards a promising scaffold for the development of novel anticonvulsant agents. The key structural features for this activity are likely to be:

-

A 2,6-dihalo-substituted phenoxy ring for optimal potency and CNS penetration.

-

An intact primary propanamide moiety for crucial hydrogen bonding interactions with the target.

-

A specific stereochemical configuration (likely R) at the α-carbon, which is critical for enantioselective activity.

Future research should focus on the stereospecific synthesis of (R)- and (S)-2-(2,6-dichlorophenoxy)propanamide to confirm the hypothesis of enantioselective anticonvulsant activity. Further diversification of the phenyl ring substituents and exploration of bioisosteric replacements for the amide group could lead to the discovery of new chemical entities with improved efficacy and safety profiles. In-depth mechanistic studies, such as electrophysiological patch-clamp experiments on various ion channels, will be essential to definitively identify the molecular target(s) and to further refine the SAR for this promising class of compounds.

References

-

National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved from [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Retrieved from [Link]

-

Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]

- Löscher, W., & Schmidt, D. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Epilepsy Methods (pp. 435-458). Humana Press.

-

HSC Cores. (2023). Protoporphyrinogen Oxidase Activity Assay. BookStack. Retrieved from [Link]

-

Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with scPTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

-

Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. Bioorganic & medicinal chemistry, 19(22), 6746-6753. [Link]

- Barker-Halis, T. I., et al. (2018). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route normally induces clonic seizures in male CF-1 mice in a dose-related manner. Epilepsia Open, 3(2), 246-256.

-

Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

-

Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of medicinal chemistry, 41(4), 579-590. [Link]

-

Kosmrlj, J., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules, 26(4), 1088. [Link]

-

Poteat, C. M., & Lindsay, V. N. G. (2021). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. Organic letters, 23(16), 6482-6487. [Link]

- Kosmrlj, J., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules, 26(4), 1088.

-

Bialer, M., et al. (2002). Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents. British journal of pharmacology, 134(6), 1317-1326. [Link]

-

Acharya, C. (2017). SAR of Anticonvulsant Drugs. Slideshare. Retrieved from [Link]

-

Bialer, M., et al. (2001). Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide, a CNS-active chiral amide analog of valproic acid. Pharmaceutical research, 18(9), 1339-1344. [Link]

-

Kumar, A., et al. (2019). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Medicinal chemistry (Shariqah (United Arab Emirates)), 15(6), 666-681. [Link]

- Bialer, M., et al. (2002). Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents. British journal of pharmacology, 134(6), 1317-1326.

-

Ghorai, M. K., et al. (2022). Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. The Journal of organic chemistry, 87(17), 11528-11539. [Link]

-

Dawidowski, M., et al. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. European journal of medicinal chemistry, 46(9), 3844-3852. [Link]

-

Lee, C., et al. (2006). Short Stereoselective Synthesis of Alpha-Substituted Gamma-Lactams. The Journal of organic chemistry, 71(5), 2151-2154. [Link]

- Usman, A., et al. (2018). Investigation of some acetamido-N-benzylacetamide derivatives as potent anti-convulsant inhibitors. Der Pharma Chemica, 10(4), 110-118.

-

Dawidowski, M., et al. (2012). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines. European journal of medicinal chemistry, 48, 196-205. [Link]

-

Aubé, J., et al. (2012). Stereoselective and Stereospecific Triflate-Mediated Intramolecular Schmidt Reaction: Ready Access to Alkaloid Skeletons. The Journal of organic chemistry, 77(23), 10694-10703. [Link]

-

Wang, D., et al. (2022). Direct synthesis of α-functionalized amides via heteroatom-hydrogen insertion reactions using amide-sulfoxonium ylides. Nature communications, 13(1), 717. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

An In-depth Technical Guide to 2-(2,6-Dichlorophenoxy)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-dichlorophenoxy)propanamide, a compound of interest in synthetic and applied chemistry. Due to the limited availability of direct research on this specific molecule, this guide synthesizes foundational data, proposes synthetic pathways based on established chemical principles, and explores potential mechanisms of action by drawing parallels with structurally analogous compounds. This document serves as a foundational resource, consolidating known information and providing expert-driven insights to guide future research and development.

Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is its precise identification. This section details the formal nomenclature and identifiers for 2-(2,6-dichlorophenoxy)propanamide.

IUPAC Name

The formal name as designated by the International Union of Pure and Applied Chemistry (IUPAC) is 2-(2,6-dichlorophenoxy)propanamide [].

Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound may be referenced by several names and codes. It is crucial for researchers to be familiar with these to ensure comprehensive information retrieval.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in experimental settings, influencing factors from solubility to stability. The data presented here is compiled from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₂ | [] |

| Molecular Weight | 234.08 g/mol | [] |

| Density (Predicted) | 1.364 g/cm³ | [] |

| InChI Key | KVCQWFJJUHDPLB-UHFFFAOYSA-N | [] |

| SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | [] |

Proposed Synthesis Pathways

Stage 1: Synthesis of 2-(2,6-Dichlorophenoxy)propanoic Acid

The precursor, 2-(2,6-dichlorophenoxy)propanoic acid, can be synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

Reaction: 2,6-Dichlorophenol + 2-Chloropropanoic acid → 2-(2,6-Dichlorophenoxy)propanoic acid

Conceptual Protocol:

-

Deprotonation of Phenol: 2,6-Dichlorophenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent to form the corresponding phenoxide.

-

Nucleophilic Substitution: The resulting 2,6-dichlorophenoxide is reacted with 2-chloropropanoic acid. The phenoxide ion acts as a nucleophile, displacing the chloride from the alpha-carbon of the propanoic acid.[6]

-

Work-up and Purification: The reaction mixture is acidified to protonate the carboxylate, followed by extraction and purification (e.g., recrystallization or column chromatography) to yield pure 2-(2,6-dichlorophenoxy)propanoic acid.

Caption: Synthesis of the carboxylic acid precursor.

Stage 2: Amidation of 2-(2,6-Dichlorophenoxy)propanoic Acid

The direct conversion of a carboxylic acid to a primary amide is a standard organic transformation. This is typically achieved by first activating the carboxylic acid, followed by reaction with an ammonia source.

Reaction: 2-(2,6-Dichlorophenoxy)propanoic Acid + NH₃ → 2-(2,6-Dichlorophenoxy)propanamide

Conceptual Protocol (DCC Coupling): The direct reaction between a carboxylic acid and an amine (in this case, ammonia) is often inefficient due to the formation of an unreactive ammonium carboxylate salt.[7][8] To overcome this, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is employed to activate the carboxylic acid.[7][8]

-

Activation: 2-(2,6-dichlorophenoxy)propanoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane). DCC is added to the solution, which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

-

Amination: A source of ammonia (e.g., ammonia gas bubbled through the solution or a solution of ammonia in a compatible solvent) is introduced to the reaction mixture. The amine nitrogen acts as a nucleophile, attacking the activated carbonyl carbon.

-

Work-up and Purification: The dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents and can be removed by filtration. The filtrate is then washed and concentrated, and the crude product is purified by column chromatography or recrystallization to yield 2-(2,6-dichlorophenoxy)propanamide.

A German patent (DE3149009A1) describes the use of "(+)-2-(2,6-Dichlorphenoxy)-propionsäureamid" (the amide) as a starting material for the synthesis of a pharmaceutically active compound, implying its prior synthesis, though the method is not detailed in the available text.[5]

Caption: Proposed amidation workflow via DCC coupling.

Potential Applications and Mechanism of Action (Inferred)

Direct studies on the biological activity of 2-(2,6-dichlorophenoxy)propanamide are scarce. However, its structural features, particularly the dichlorophenoxy moiety, are common in agrochemicals and pharmaceuticals. The following sections explore potential activities based on well-characterized structural analogues.

Potential Herbicidal Activity

Many compounds in the phenoxy herbicide class, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), are potent herbicides.[9][10] It is plausible that 2-(2,6-dichlorophenoxy)propanamide could exhibit similar properties. There are two primary mechanisms of action for phenoxy herbicides.

The first and most well-known mechanism is the mimicry of the plant hormone auxin (indole-3-acetic acid).[4] Synthetic auxins like 2,4-D induce uncontrolled and disorganized cell division and growth in susceptible broadleaf plants, ultimately leading to vascular tissue damage and plant death.[4][9] Grasses are generally resistant to this mode of action.[9]

Caption: Inferred auxin mimicry signaling pathway.

A second class of phenoxy herbicides, known as "fops" (aryloxyphenoxypropionates), acts by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase).[3] This enzyme is critical for fatty acid biosynthesis, a process essential for cell membrane formation and plant growth. Inhibition of ACCase deprives the plant of necessary lipids, leading to cessation of growth and death, particularly in grasses.[]

Potential in Drug Development

The 2,6-dichlorophenyl moiety is a common feature in various pharmacologically active compounds. While there is no direct evidence for the therapeutic application of 2-(2,6-dichlorophenoxy)propanamide, its structural components are present in molecules with diverse activities, suggesting potential avenues for investigation. For example, related structures have been investigated for their roles as enzyme inhibitors or receptor modulators in various disease contexts.

Conclusion

2-(2,6-Dichlorophenoxy)propanamide is a well-defined chemical entity with a clear IUPAC name and CAS identifier. While its physicochemical properties are documented by suppliers, a significant gap exists in the scientific literature regarding its specific synthesis and biological activity. This guide has bridged this gap by proposing a robust, two-stage synthetic pathway via the amidation of its carboxylic acid precursor, a route grounded in fundamental organic chemistry principles. Furthermore, by analyzing its structural relationship to known phenoxy herbicides, we have inferred potential mechanisms of action, including auxin mimicry and ACCase inhibition. This document provides a critical starting point for researchers, offering a solid foundation of known data and logical, experience-based inferences to direct future synthesis, screening, and mechanistic studies for this compound.

References

- Google Patents. (n.d.). DE3149009A1 - (-)-2-(1-(2,6-DICHLORPHENOXY)-ETHYL)-1,3-DIAZACYCLOPENT-2-EN, THE PRODUCTION AND THEIR USE IN PHARMACEUTICAL PREPARATIONS.

-

Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

-

ResearchGate. (n.d.). 5 The synthesis of dichlorprop anno 1950. The initial chlorination of.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2743148, 2-(2,4-Dichlorophenoxy)propionamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8427, Dichlorprop. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Cas Number Lookup. (n.d.). CAS NO 344411-67-2 molecular information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13177851, N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. Retrieved from [Link]

Sources

- 2. 344411-67-2 | MFCD11940464 | 2-(2,6-Dichlorophenoxy)propanamide [aaronchem.com]

- 3. 2-(2,6-Dichlorophenoxy)propanamide | 344411-67-2 [chemicalbook.com]

- 4. 2-propanamide | Sigma-Aldrich [sigmaaldrich.com]

- 5. molecularinfo.com [molecularinfo.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 10. Dichlorprop - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(2,6-Dichlorophenoxy)propanamide: Synthesis, Characterization, and Biological Context

This guide provides a comprehensive technical overview of 2-(2,6-Dichlorophenoxy)propanamide, a compound of interest within the broader class of phenoxy acid derivatives. While direct literature on this specific molecule is limited, this document synthesizes information from related compounds to present a robust scientific narrative encompassing its likely synthesis, potential biological activities, and the experimental methodologies crucial for its study. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research.

Introduction and Historical Context

The history of 2-(2,6-Dichlorophenoxy)propanamide is intrinsically linked to the development of phenoxy herbicides, a class of compounds that revolutionized agriculture in the mid-20th century. The discovery of auxinic herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), marked a significant milestone in selective weed control.[1] The synthesis of 2,4-D from 2,4-dichlorophenol and chloroacetic acid was first reported in 1941 and it was subsequently developed as a major herbicide during World War II.[1]

The core structure of 2-(2,6-Dichlorophenoxy)propanamide, featuring a dichlorinated phenyl ring linked to a propionamide group via an ether bond, suggests its origins in the systematic exploration of phenoxyalkanoic acid derivatives. Researchers in the mid-20th century synthesized numerous analogues of these early herbicides to investigate structure-activity relationships, aiming to enhance potency, selectivity, and environmental stability. The substitution pattern on the phenyl ring and the nature of the carboxylic acid derivative are key determinants of biological activity.

While specific patents for 2-(2,6-Dichlorophenoxy)propanamide are not readily found in broad searches, patents for structurally similar compounds and related synthetic methods are numerous.[2][3][4] This suggests that 2-(2,6-Dichlorophenoxy)propanamide was likely synthesized as part of these broader research programs into phenoxy herbicides or other biologically active molecules.

Physicochemical Properties

The fundamental physicochemical properties of 2-(2,6-Dichlorophenoxy)propanamide are detailed below. These properties are crucial for its handling, formulation, and for understanding its environmental fate and biological interactions.

| Property | Value | Source |

| Molecular Formula | C9H9Cl2NO2 | [] |

| Molecular Weight | 234.08 g/mol | [] |

| IUPAC Name | 2-(2,6-dichlorophenoxy)propanamide | [] |

| SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | [] |

| InChI Key | KVCQWFJJUHDPLB-UHFFFAOYSA-N | [] |

Synthesis and Characterization

The synthesis of 2-(2,6-Dichlorophenoxy)propanamide can be logically inferred from established methods for preparing phenoxyalkanoic acids and their amide derivatives. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow

The synthesis would likely proceed via a Williamson ether synthesis, a well-established and versatile method for forming ethers.

Caption: Proposed Williamson ether synthesis of 2-(2,6-Dichlorophenoxy)propanamide.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar compounds.[6]

-

Preparation of Reactants: In a round-bottom flask, dissolve 2,6-dichlorophenol in a suitable polar aprotic solvent such as acetone.

-

Addition of Base: Add a slight molar excess of a weak base, such as potassium carbonate, to the solution. This will deprotonate the phenol to form the more nucleophilic phenoxide.

-

Addition of Electrophile: To the stirred solution, add 2-bromopropanamide dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-(2,6-Dichlorophenoxy)propanamide.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide and ether linkages.

Potential Biological Activity and Mechanism of Action

Given its structural similarity to phenoxy herbicides, the primary hypothesis for the biological activity of 2-(2,6-Dichlorophenoxy)propanamide is the disruption of plant growth through hormonal mimicry. However, the presence of the propanamide group could also confer other biological activities.

Auxin Mimicry in Plants

Phenoxy herbicides like 2,4-D act as synthetic auxins.[1] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.

The proposed mechanism involves:

-